2-(3-Bromophenyl)ethanesulfonyl chloride

Description

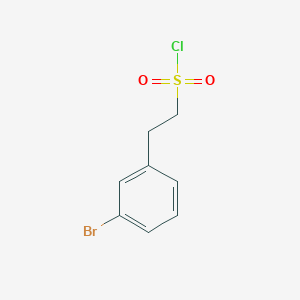

2-(3-Bromophenyl)ethanesulfonyl chloride (CAS: 1196152-18-7) is a brominated aromatic sulfonyl chloride with the molecular formula C₈H₈BrClO₂S and a molar mass of 283.57 g/mol . Structurally, it consists of a sulfonyl chloride group (-SO₂Cl) attached to an ethane chain linked to a 3-bromophenyl ring. This compound is primarily used in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic derivatives. Its bromine substituent imparts distinct electronic and steric properties, influencing reactivity and applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

2-(3-bromophenyl)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c9-8-3-1-2-7(6-8)4-5-13(10,11)12/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNBANXMHMPBAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-(3-Bromophenyl)ethanesulfonyl chloride is widely used in scientific research due to its reactivity and versatility:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

Medicine: It is employed in the development of pharmaceuticals, particularly in the design of new drugs.

Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its reactive sulfonyl chloride group, which can form strong bonds with various nucleophiles. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biological macromolecules or participates in chemical synthesis pathways.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following sulfonyl chlorides share structural similarities but differ in substituents and electronic effects:

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituent |

|---|---|---|---|---|

| 2-(3-Bromophenyl)ethanesulfonyl chloride | 1196152-18-7 | C₈H₈BrClO₂S | 283.57 | 3-Bromophenyl |

| 2-(3-Fluorophenyl)ethanesulfonyl chloride | 728919-65-1 | C₈H₈FClO₂S | 222.67 | 3-Fluorophenyl |

| p-Toluenesulfonyl chloride | 98-59-9 | C₇H₇ClO₂S | 190.65 | 4-Methylphenyl |

| Benzenesulfonyl chloride | 98-09-9 | C₆H₅ClO₂S | 176.62 | Unsubstituted phenyl |

| 2-Chloroethanesulfonyl chloride | 1622-32-8 | C₂H₄Cl₂O₂S | 163.03 | Chloroethyl group |

- Electronic Effects : The 3-bromophenyl group in the target compound is strongly electron-withdrawing due to bromine's inductive effect, which activates the sulfonyl chloride group toward nucleophilic substitution. In contrast, the 3-fluorophenyl analog () has a weaker electron-withdrawing effect, while p-toluenesulfonyl chloride () contains an electron-donating methyl group, reducing electrophilicity .

Physical and Hazard Properties

| Property | This compound | 2-Chloroethanesulfonyl chloride | p-Toluenesulfonyl chloride |

|---|---|---|---|

| Melting Point | Not reported | Not reported | 67–70°C |

| Water Reactivity | Decomposes (violent) | Decomposes (violent) | Reacts slowly |

| Flammability | Likely combustible | Combustible (Flash Point 110°C) | Non-flammable |

| Toxicity | Expected severe irritation | Severe skin/eye irritation | Moderate irritation |

- Hazards: Sulfonyl chlorides, including this compound, are corrosive and react violently with water, releasing HCl and sulfuric acid . The brominated compound may pose additional risks due to bromine's toxicity, though specific carcinogenicity data are unavailable (similar to 2-chloroethanesulfonyl chloride, which lacks carcinogenicity testing) .

- Storage : Must be stored in airtight containers, away from moisture, oxidizers, and bases .

Commercial Availability and Cost

- 2-(3-Fluorophenyl)ethanesulfonyl chloride: Priced at $745 per gram (Santa Cruz Biotechnology), reflecting the cost of fluorinated intermediates .

- p-Toluenesulfonyl chloride : Commodity chemical, priced at $50–100 per kilogram due to widespread use .

Biological Activity

2-(3-Bromophenyl)ethanesulfonyl chloride is an organic compound characterized by a sulfonyl chloride functional group attached to a 3-bromophenyl moiety. This compound is notable for its reactivity and potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and other therapeutic agents. The biological activity of this compound arises from its ability to interact with various biological macromolecules, primarily through the formation of covalent bonds with nucleophilic sites on proteins and enzymes.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

- Molecular Weight : 273.59 g/mol

- CAS Number : 1196152-18-7

The sulfonyl chloride group is particularly reactive, allowing for nucleophilic substitution reactions that are crucial in synthetic organic chemistry.

The primary mechanism of action for this compound involves its ability to form covalent bonds with nucleophiles in biological systems. This includes:

- Covalent Modification : The sulfonyl chloride can react with amino acid side chains (e.g., cysteine, lysine) in proteins, leading to changes in protein function.

- Enzyme Inhibition : By modifying active sites of enzymes, the compound can inhibit their activity, which is valuable in drug design and development.

Biological Activity

Research indicates that this compound exhibits significant biological activity. Its interactions with biological targets suggest potential applications in various fields, including:

- Antimicrobial Activity : Preliminary studies have shown that similar sulfonyl compounds can exhibit antibacterial properties against common pathogens. For instance, compounds structurally related to this compound demonstrated minimum inhibitory concentrations (MIC) against Escherichia coli and Staphylococcus aureus in vitro .

- Enzyme Inhibition Studies : The compound has been utilized in studies focusing on enzyme inhibition, where it was observed to affect the activity of specific enzymes involved in metabolic pathways. The exact enzymes targeted by this compound remain to be fully elucidated.

Case Studies and Research Findings

-

Enzyme Interaction Studies :

- A study investigated the interaction of sulfonyl chlorides with serine proteases, demonstrating that these compounds could serve as irreversible inhibitors by covalently modifying the active site serine residue .

- Antibacterial Efficacy :

-

Synthesis and Reactivity :

- The synthesis of this compound involves several steps that ensure high yields. Its reactivity profile allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions .

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features |

|---|---|

| 2-(4-Bromophenyl)ethanesulfonyl chloride | Different bromine positioning influences reactivity |

| 2-(2-Bromophenyl)ethanesulfonyl chloride | Altered chemical behavior due to bromine positioning |

| 2-(3-Chlorophenyl)ethanesulfonyl chloride | Chlorine instead of bromine changes reactivity profile |

The positioning of the bromine atom significantly influences the compound's reactivity and biological interactions compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.